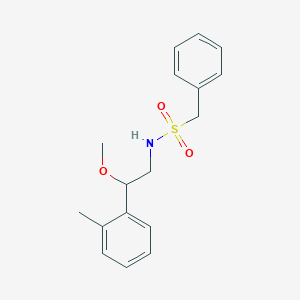

N-(2-methoxy-2-(o-tolyl)ethyl)-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxy-2-(o-tolyl)ethyl)-1-phenylmethanesulfonamide, also known as MTSES, is a sulfhydryl-specific reagent that is widely used in biochemical and physiological research. It is a small molecule that can modify the structure and function of proteins by reacting with cysteine residues, which are important for protein folding, stability, and activity. MTSES has been used to investigate a variety of biological processes, including ion channel function, enzyme activity, protein-protein interactions, and membrane transport.

Wissenschaftliche Forschungsanwendungen

Electrochemical Methoxylation

The study of N-acyl and N-sulfonyl groups, including N-(2-methoxy-2-(o-tolyl)ethyl)-1-phenylmethanesulfonamide derivatives, on the anodic methoxylation of piperidine derivatives revealed the influence of different electrolytes and anodes on the formation of methoxylation products. This research highlights the electrochemical routes to selectively methoxylate compounds, offering a pathway to modify the chemical structure for various applications (Golub & Becker, 2015).

Synthesis of Functionalized Cyclopropanes

In the realm of organic synthesis, N-(2-methoxy-2-(o-tolyl)ethyl)-1-phenylmethanesulfonamide plays a role in the asymmetric synthesis of functionalized cyclopropanes. The research on Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes presents a method for enantioselective synthesis, showing its potential in creating complex organic molecules with specific stereochemistry (Davies et al., 1996).

Rechargeable Lithium Batteries

The development of new sulfone electrolytes for rechargeable lithium batteries has explored the use of compounds similar to N-(2-methoxy-2-(o-tolyl)ethyl)-1-phenylmethanesulfonamide. These studies focus on the synthesis and testing of sulfones with oligoethylene glycol segments, demonstrating their utility in enhancing the performance of lithium batteries (Sun & Angell, 2005).

Drug Delivery Systems

Research on new detachable poly(ethylene glycol) conjugates has investigated cysteine-cleavable lipopolymers regenerating natural phospholipid, diacyl phosphatidylethanolamine. This work suggests the potential of N-(2-methoxy-2-(o-tolyl)ethyl)-1-phenylmethanesulfonamide derivatives in creating reversible attachment strategies for drug delivery systems, aiming for targeted therapy with minimal side effects (Zalipsky et al., 1999).

Photodynamic Therapy

The development of bioreducible biarmed methoxy poly(ethylene glycol)-(pheophorbide a)2 conjugates for cancer-cell-specific photodynamic therapy (PDT) highlights the role of compounds like N-(2-methoxy-2-(o-tolyl)ethyl)-1-phenylmethanesulfonamide in medical research. These conjugates can form nanoparticles for targeted delivery and controlled release of therapeutic agents under specific conditions, showcasing a novel approach to cancer treatment (Kim et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-14-8-6-7-11-16(14)17(21-2)12-18-22(19,20)13-15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCHEQINFGPKBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(o-tolyl)ethyl)-1-phenylmethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2732599.png)

![2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2732600.png)

![N-(3-Carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2732603.png)

![5-cyano-6-({2-[5-cyano-2-methyl-6-(methylsulfanyl)pyridin-3-yl]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B2732607.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2732612.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2732617.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)